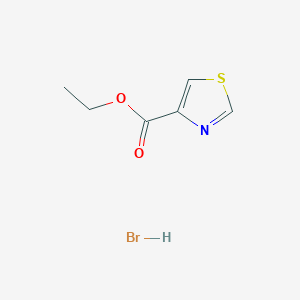

Ethyl thiazole-4-carboxylate hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

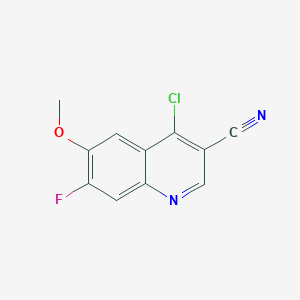

Ethyl thiazole-4-carboxylate hydrobromide is a compound that falls under the category of thiazoles . Thiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Molecular Structure Analysis

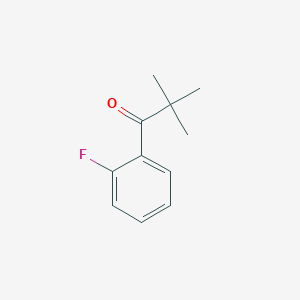

The molecular structure of Ethyl thiazole-4-carboxylate hydrobromide can be represented by the formula C6H8BrNO2S . The InChI code for this compound is 1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H .

Physical And Chemical Properties Analysis

Ethyl thiazole-4-carboxylate hydrobromide is a solid at room temperature . The molecular weight of this compound is 238.102 Da . The compound should be stored at 2-8°C .

科学的研究の応用

Therapeutic Applications

Thiazole derivatives are extensively recognized for their broad spectrum of biological activities. Recent studies have illustrated their potential in medicinal chemistry, particularly in anti-infective and anticancer therapies. The literature emphasizes the intrinsic molecular interactions between thiazole compounds and numerous drug targets or enzymes, leading to the discovery of new drug molecules with advanced modes of action. A significant focus has been placed on the anti-infective and anticancer capabilities of these compounds, as highlighted in contemporary reviews and patents filed between 2000 and 2017, showcasing their importance in the development of new therapeutic agents (Sharma et al., 2019).

Antioxidant and Anti-inflammatory Properties

Research on benzofused thiazole analogues indicates their significant roles as lead molecules in the design and development of antioxidant and anti-inflammatory agents. The synthesis of new benzofused thiazole derivatives has been explored for their potential in vitro antioxidant and anti-inflammatory activities, demonstrating their value as templates for evaluating new agents in these domains (Raut et al., 2020).

Diverse Biological Activities

The thiazolidinone scaffold, a saturated form of thiazole, is reviewed for its wide spectrum of biological activities. This scaffold is seen as a crucial component in synthesizing several new compounds with varying biological potentials. The versatility of thiazolidinone derivatives across a range of activities further underscores the importance of thiazole derivatives in scientific research, especially in the pursuit of discovering novel therapeutic agents (ArunlalV et al., 2015).

Synthesis and Applications

The synthesis and application of thiazole derivatives are crucial in the exploration of new drug candidates. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to enhance the pharmacological properties of thiazole derivatives. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity, providing valuable insights for the rational design of new small molecules with biological activity. This interdisciplinary research underscores the potential of thiazole motifs as a bridge between organic synthesis and medicinal chemistry (Sahiba et al., 2020).

Safety and Hazards

作用機序

Target of Action

Ethyl thiazole-4-carboxylate hydrobromide is a synthetic compound that primarily targets DNA in cancer cells . By binding to DNA, it inhibits the synthesis of proteins, which is crucial for the growth and proliferation of cancer cells .

Mode of Action

Upon entering the cell, Ethyl thiazole-4-carboxylate hydrobromide binds to the DNA, thereby inhibiting the synthesis of proteins . This disruption in protein synthesis leads to a significant reduction in the growth of cancer cells . It has been shown to have significant cytotoxicity in k562 cells, which may be due to its inhibition of protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl thiazole-4-carboxylate hydrobromide is the protein synthesis pathway . By binding to DNA, it prevents the transcription and translation processes, thereby inhibiting the production of proteins necessary for cell growth and division . This leads to a decrease in the proliferation of cancer cells .

Pharmacokinetics

Its ability to inhibit the growth of cancer cells suggests that it may have good bioavailability and can effectively reach its target sites within the body .

Result of Action

The result of Ethyl thiazole-4-carboxylate hydrobromide’s action is a significant reduction in the growth and proliferation of cancer cells . By inhibiting protein synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . This results in a decrease in the size and number of cancerous tumors .

Action Environment

The action of Ethyl thiazole-4-carboxylate hydrobromide can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other substances in the body can affect the compound’s stability, efficacy, and action . .

特性

IUPAC Name |

ethyl 1,3-thiazole-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.BrH/c1-2-9-6(8)5-3-10-4-7-5;/h3-4H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSIQENGZKBMLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=N1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480095 |

Source

|

| Record name | Ethyl thiazole-4-carboxylate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6898-57-3 |

Source

|

| Record name | Ethyl thiazole-4-carboxylate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)